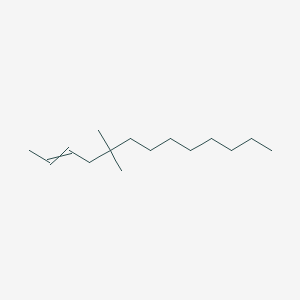
5,5-Dimethyltridec-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyltridec-2-ene: is an organic compound characterized by a long carbon chain with a double bond at the second position and two methyl groups attached to the fifth carbon. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the methyl groups imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyltridec-2-ene can be achieved through several methods. One common approach involves the alkylation of alkenes . For instance, starting with a suitable alkene, such as 1-decene, and performing a Friedel-Crafts alkylation using an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes . Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the alkylation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
化学反应分析
Types of Reactions: 5,5-Dimethyltridec-2-ene undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 5,5-Dimethyltridecane.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where reagents like halogens or sulfonic acids can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 5,5-Dimethyltridecane.
Substitution: Formation of halogenated derivatives or sulfonated compounds.
科学研究应用
Chemistry: 5,5-Dimethyltridec-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving alkenes. It helps in understanding the mechanisms of enzyme action and the specificity of enzyme-substrate interactions.
Medicine: While not directly used as a drug, derivatives of this compound can be synthesized and tested for pharmacological activities . These derivatives may exhibit properties such as anti-inflammatory or antimicrobial effects.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including surfactants, lubricants, and polymer additives. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 5,5-Dimethyltridec-2-ene in chemical reactions primarily involves the interaction of the double bond with various reagents. The double bond acts as a site for electrophilic addition reactions, where electrophiles attack the electron-rich region of the double bond, leading to the formation of new chemical bonds. Additionally, the methyl groups can influence the reactivity of the compound by providing steric hindrance and electronic effects.
相似化合物的比较
5,5-Dimethyltridecane: This compound is the fully saturated analog of 5,5-Dimethyltridec-2-ene, lacking the double bond.
5,5-Dimethylundec-2-ene: A shorter chain analog with similar structural features but different physical and chemical properties.
5,5-Dimethyl-2-hexene: A much shorter chain analog with similar reactivity due to the presence of the double bond and methyl groups.
Uniqueness: this compound is unique due to its specific chain length and the position of the double bond and methyl groups. This unique structure imparts distinct physical properties, such as boiling point and solubility, and influences its reactivity in chemical reactions. The combination of these features makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
824391-97-1 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC 名称 |
5,5-dimethyltridec-2-ene |
InChI |
InChI=1S/C15H30/c1-5-7-9-10-11-12-14-15(3,4)13-8-6-2/h6,8H,5,7,9-14H2,1-4H3 |
InChI 键 |
UPKDPTPXOQQILU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)(C)CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


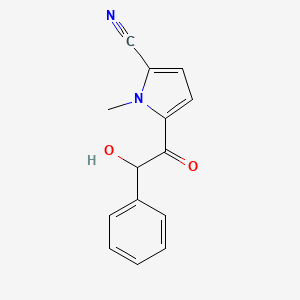
![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
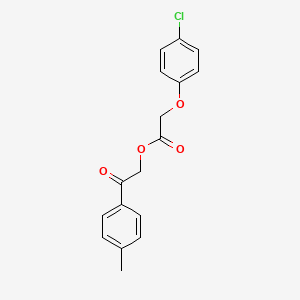
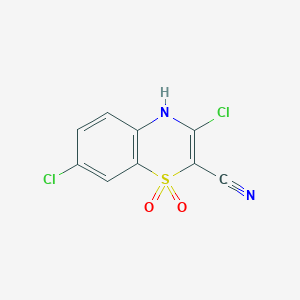
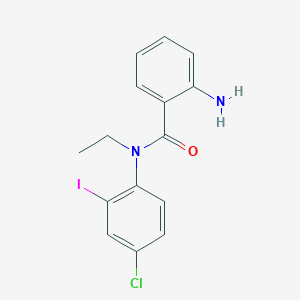

![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

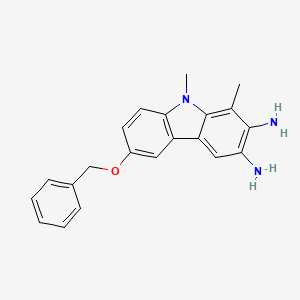

![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
